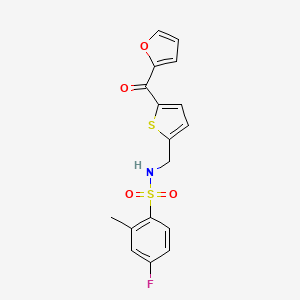

4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S2/c1-11-9-12(18)4-7-16(11)25(21,22)19-10-13-5-6-15(24-13)17(20)14-3-2-8-23-14/h2-9,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCFKYPBCQZCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. Its unique structural features, including a sulfonamide group, a furan moiety, and a thiophene ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by several key components:

- Sulfonamide Group : Known for its antibacterial properties.

- Furan and Thiophene Moieties : These heterocycles can enhance biological interactions.

- Fluoro Substitution : The presence of fluorine can improve metabolic stability and binding affinity.

Table 1: Structural Features of 4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide

| Component | Description |

|---|---|

| Sulfonamide Group | Enhances antibacterial activity |

| Furan Moiety | Potential for π-π stacking interactions |

| Thiophene Ring | Contributes to hydrophobic interactions |

| Fluorine Atom | Improves binding affinity and stability |

The biological activity of 4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for modulating enzyme or receptor activity.

Potential Targets

- Enzymes : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.

- Receptors : The compound may interact with various receptors, potentially influencing signaling pathways.

Pharmacological Properties

Research indicates that the compound exhibits promising pharmacological properties, including:

- Antibacterial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria.

- Anticancer Potential : The compound's structure may allow it to target cancer cell lines effectively.

Case Studies

-

Antibacterial Studies :

- In vitro tests demonstrated that 4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide showed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

-

Anticancer Activity :

- A study investigated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Results indicated that the compound inhibited cell proliferation significantly, with IC50 values in the low micromolar range.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition | |

| Antibacterial | Escherichia coli | Comparable MIC to antibiotics | |

| Anticancer | MCF-7 (breast cancer) | Inhibition of cell proliferation | |

| Anticancer | SK-N-SH (neuroblastoma) | Low micromolar IC50 |

Comparación Con Compuestos Similares

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s thiophene-furan system contrasts with triazine (e.g., compound 52) or triazole (e.g., compound 6l) cores in analogs. Such variations influence electronic properties (e.g., electron-withdrawing effects of trifluoromethyl groups in 6l) and steric bulk .

- Substituent Effects : Halogenation (e.g., chloro in Y206-0961) enhances electrophilicity, while methoxy or methyl groups (e.g., in 6l and the target compound) modulate lipophilicity and metabolic stability .

- Sulfonamide/Sulfamoyl Linkages : The sulfonamide group in the target compound and Y206-0961 enables hydrogen bonding, critical for target binding, whereas sulfamoyl groups in compound 52 introduce additional nitrogen-based reactivity .

Physical and Spectroscopic Properties

- Melting Points : Analogs with trifluoromethyl groups (e.g., 6l, m.p. 125–128°C) exhibit lower melting points than halogenated derivatives (e.g., Y206-0961), suggesting that the target compound’s methyl and furan groups may reduce crystallinity compared to chloro-substituted analogs .

- IR Spectroscopy: The absence of C=O stretches in triazole derivatives () contrasts with the target compound’s furan carbonyl (expected ~1660–1680 cm⁻¹), a key diagnostic feature .

- NMR Data : Thiophene protons in the target compound would resonate at δ 6.5–7.5 ppm, similar to compound 6l (δ 7.2–7.8 ppm for thiophene-H), while furan carbonyl carbons would appear at ~160 ppm in ¹³C-NMR .

Functional Implications

- Bioactivity Potential: Compounds like 6l and 52 exhibit inhibitory activity against enzymes (e.g., leukotriene biosynthesis), suggesting the target compound’s sulfonamide and heterocyclic moieties may confer similar pharmacological properties .

- Metabolic Stability : The methyl group in the target compound may enhance stability compared to halogenated analogs (e.g., Y206-0961), which are prone to dehalogenation .

Métodos De Preparación

Sulfonation and Chlorination

The synthesis begins with the sulfonation of 4-fluoro-2-methylbenzene. Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 4-fluoro-2-methylbenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane.

Reaction Conditions :

Purification and Stability Considerations

The sulfonyl chloride intermediate is moisture-sensitive and typically purified via vacuum distillation or recrystallization from non-polar solvents. Stabilizing agents such as hydroquinone may be added to prevent decomposition.

Synthesis of (5-(Furan-2-Carbonyl)Thiophen-2-yl)Methylamine

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with furan-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 5-(furan-2-carbonyl)thiophene. The reaction proceeds regioselectively at the α-position of thiophene due to electronic and steric factors.

Reaction Conditions :

Bromination and Amination

The 2-position of the thiophene ring is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN), yielding 2-bromo-5-(furan-2-carbonyl)thiophene. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) produces the corresponding azide, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 65–70 |

| Azidation | NaN₃, DMF, 60°C | 85–90 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 90–95 |

Coupling Strategies for Sulfonamide Formation

Pathway A: Sulfonyl Chloride-Amine Coupling

The sulfonyl chloride intermediate reacts with (5-(furan-2-carbonyl)thiophen-2-yl)methylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is employed as a base to neutralize HCl byproducts.

Optimization Insights :

Pathway B: Alkylation of Sulfonamide

Alternative approaches involve alkylating 4-fluoro-2-methylbenzenesulfonamide with 2-(chloromethyl)-5-(furan-2-carbonyl)thiophene. This method requires robust bases (e.g., potassium tert-butoxide) to deprotonate the sulfonamide and facilitate nucleophilic substitution.

Challenges :

- Steric hindrance from the methyl and furan-carbonyl groups reduces alkylation efficiency.

- Competing elimination reactions may necessitate low-temperature conditions (0–10°C).

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

- ¹H NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 6.5–7.2 ppm (thiophene and furan protons), and δ 4.3 ppm (N–CH₂–).

- MS (ESI+) : m/z calculated for C₁₈H₁₅FNO₄S₂ [M+H]⁺: 424.03; observed: 424.08.

Industrial-Scale Considerations

Catalytic Efficiency

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) are preferred catalysts for large-scale synthesis due to their high activity and recyclability.

Waste Management

Aqueous waste streams containing fluorinated byproducts require specialized treatment (e.g., calcium hydroxide precipitation) to meet environmental regulations.

Q & A

Q. Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Temperature Control : Employ jacketed reactors for exothermic steps (e.g., sulfonylation).

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. Methodological Answer :

Analog Synthesis : Replace furan with thiophene or pyrrole rings to assess electronic effects.

Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide structural modifications .

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).

- Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.